![molecular formula C17H14N4O3S B3828025 ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B3828025.png)
ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate
Overview
Description
Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate, also known as EADPA, is a chemical compound that has been extensively studied in scientific research. EADPA is a thioester derivative of 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridine, which is a potent inhibitor of protein tyrosine phosphatases. EADPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism of Action
Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate acts as a potent inhibitor of protein tyrosine phosphatases by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its target proteins. This leads to the accumulation of phosphorylated proteins, which can have a wide range of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune cell function. In vivo studies have shown that ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate can reduce tumor growth and improve survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate in laboratory experiments is its specificity for protein tyrosine phosphatases. This allows researchers to study the role of these enzymes in various biological processes without affecting other signaling pathways. However, ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate is a relatively expensive compound, and its low yield in synthesis can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of interest is the use of ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate in combination with other drugs to enhance their efficacy in the treatment of cancer and other diseases. Finally, there is a need for more research on the long-term effects of ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate on cellular signaling pathways and its potential for clinical use.
Scientific Research Applications
Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been used extensively in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways, and their dysregulation is associated with a wide range of diseases, including cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
ethyl 2-[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-2-24-14(23)9-25-17-13(8-19)15(12(7-18)16(20)21-17)10-3-5-11(22)6-4-10/h3-6,22H,2,9H2,1H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFOSTZPKCUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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